4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
Overview
Description
4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is an organic compound with the molecular formula C18H18FNO3. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Neuroscience Applications
Serotonin 1A Receptors and Alzheimer's Disease : A study by Kepe et al. (2006) used a molecular imaging probe, closely related to the chemical structure of interest, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlighted the potential of fluorinated benzamide derivatives in understanding the pathophysiology of neurodegenerative diseases and developing targeted treatments (Kepe et al., 2006).
Materials Science Applications
Polyamide Synthesis : Hsiao et al. (2000) investigated the synthesis and properties of ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) which share structural similarities with the chemical of interest. These polyamides displayed excellent thermal stability and potential for use in high-performance materials (Hsiao et al., 2000).
Pharmaceutical Development
Histone Deacetylase Inhibition and Antitumor Activity : A synthetic benzamide derivative, MS-27-275, was studied by Saito et al. (1999) for its histone deacetylase inhibiting properties and marked in vivo antitumor activity. This underscores the importance of fluorinated benzamide derivatives in developing novel chemotherapeutic strategies for cancers insensitive to traditional treatments (Saito et al., 1999).
Fluorescence Imaging and Sensing
Development of Fluorine-18-Labeled 5-HT1A Antagonists : Research by Lang et al. (1999) focused on synthesizing fluorinated derivatives of WAY 100635 for biological evaluation in rats. The study aimed at improving imaging of serotonin receptors, demonstrating the role of fluorinated compounds in enhancing molecular imaging techniques (Lang et al., 1999).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: DMF, tetrahydrofuran (THF)
Bases: K2CO3, NaOMe
Properties
IUPAC Name |
4-fluoro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-14-5-3-13(4-6-14)18(21)20-15-7-9-16(10-8-15)23-12-17-2-1-11-22-17/h3-10,17H,1-2,11-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEZNFDVAAZSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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